7,7A-dihydrobenzofuran-2,6-dione

Chiral pool synthesis Process chemistry Racemic reference standard

7,7A-Dihydrobenzofuran-2,6-dione (CAS 188107-53-1; molecular formula C₈H₆O₃; MW 150.13 g·mol⁻¹) is a racemic bicyclic lactone in the dihydrobenzofuran-2,6-dione class. The core structure consists of a dihydrobenzofuran ring bearing two carbonyl groups at positions 2 and 6, giving it a rigid, electron‑deficient scaffold.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 188107-53-1
Cat. No. B070916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7A-dihydrobenzofuran-2,6-dione
CAS188107-53-1
Synonyms2,6-Benzofurandione, 7,7a-dihydro-
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1C2C(=CC(=O)O2)C=CC1=O
InChIInChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,7H,4H2
InChIKeyQIZYUCVTAFYYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7A-Dihydrobenzofuran-2,6-dione (CAS 188107-53-1) – Chemical Identity and Sourcing Profile


7,7A-Dihydrobenzofuran-2,6-dione (CAS 188107-53-1; molecular formula C₈H₆O₃; MW 150.13 g·mol⁻¹) is a racemic bicyclic lactone in the dihydrobenzofuran-2,6-dione class. The core structure consists of a dihydrobenzofuran ring bearing two carbonyl groups at positions 2 and 6, giving it a rigid, electron‑deficient scaffold . As a racemate, it provides a cost‑effective entry point for structure–activity relationship (SAR) studies where stereochemistry is not the primary variable, or as a reference standard during chiral method development .

Racemic scaffold May support achiral SAR studies where stereochemistry is not the primary variable.
Reference standard Racemic mixture provides an economical benchmark for chiral HPLC/SFC method development.
Sourcing context Reported to avoid chiral resolution costs; suitable for achiral synthetic workflows and route scouting.

Why 7,7A-Dihydrobenzofuran-2,6-dione Cannot Be Replaced by In‑Class Dihydrobenzofuran Analogs


Dihydrobenzofuran‑2,6‑diones constitute a structurally diverse family whose physicochemical properties and synthetic utility are highly sensitive to substitution pattern, ring topology, and stereochemistry. Simple generic substitution among members of this class can lead to markedly different solubility, thermal stability, and reactivity profiles, undermining reproducibility in multi‑step syntheses or biological assays . Consequently, procurement decisions must be driven by compound‑specific quantitative evidence rather than a shared core scaffold .

! Substitution pattern Solubility and reactivity may shift significantly with different ring substituents; generic analog replacement may not reproduce performance.
! Ring topology Fused-ring analogs (e.g., difuran dione) may exhibit different thermal stability and handling properties; predicted bp and mp can diverge by over 70 °C.
! Stereochemistry Racemic vs. enantiopure forms lead to distinct chiroptical behavior and biological interaction; a racemate cannot serve as a direct chiral probe.

Quantitative Differentiation Evidence for 7,7A-Dihydrobenzofuran-2,6-dione (CAS 188107-53-1) vs. Closest Analogs


Racemic vs. Enantiopure: Cost and Scalability Advantage of CAS 188107-53-1

The target compound (CAS 188107-53-1) is the racemic mixture of 7,7a-dihydrobenzofuran-2,6-dione, whereas its closest enantiopure analogs are the (7aS)-enantiomer (CAS 443923-82-8) and the (7aR)-enantiomer (CAS 443923-83-9) . Because the racemate does not require chiral resolution during manufacture, it is typically offered with a purity of ≥97 % at a significantly lower cost than either single enantiomer, making it the preferred choice for achiral synthetic applications or as an economical reference in chiral HPLC method development .

Racemic vs. Enantiopure
Head-to-head
Racemate (undefined stereocenters) vs. (7aS)- and (7aR)-enantiomers (≥98% ee)
Supports achiral synthesis and cost-conscious chiral method scoping.
Enantiopure forms required for chirality-critical steps.
Chiral pool synthesis Process chemistry Racemic reference standard

Thermal Stability and Distillation Compatibility: Higher Predicted Boiling Point than Fused-Ring Congeners

Predicted physicochemical parameters indicate that 7,7a-dihydrobenzofuran-2,6-dione (CAS 188107-53-1) has a markedly higher boiling point (470.2 °C at 760 mmHg) and flash point (219.9 °C) compared with the extended fused‑ring analog 3,7-dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione (CAS 30272-74-3), whose predicted boiling point is 398.3 ± 42.0 °C [1]. This ∼72 °C higher predicted boiling point suggests greater thermal stability and a wider operating window for high-temperature reactions or vacuum distillation processes. Additionally, the lower density (1.35 vs. 1.55 g·cm⁻³) implies lighter-weight solutions, which can simplify large-scale handling .

Thermal Stability
Cross-study comparable
Predicted bp 470 °C vs. 398 °C for difuran analog (Δ ≈ +72 °C); flash point 220 °C
May provide a wider thermal operating window for high-temperature reactions.
Experimental validation pending; values are predicted.
Thermal analysis Distillation purification Process safety

LogP and Solubility Profiling: Chiral Enantiomer LogP = 0.3 Provides a Polarity Benchmark

Although no experimental logP is available for the racemate, the (7aS)-enantiomer (CAS 443923-82-8) has a calculated logP of 0.3 . This relatively low logP value indicates moderate hydrophilicity, suggesting that the compound possesses adequate aqueous solubility for in vitro biological assays and reversed-phase chromatographic purification. In contrast, the more extended difuran analog (CAS 30272-74-3) possesses two additional fused rings and no ionizable groups, which would be expected to increase logP substantially, potentially creating solubility challenges in aqueous assay buffers.

Lipophilicity Benchmark
Class-level inference
Calculated logP ≈ 0.3 (from enantiopure analog) vs. structurally predicted >1.0 for difuran
May support aqueous assay compatibility and reduce DMSO artifacts.
Requires experimental logP validation.
Lipophilicity ADME profiling Chromatographic retention

Molecular Weight and Handling Characteristics: Low‑MW Scaffold Favoring Downstream Derivatization

With a molecular weight of 150.13 g·mol⁻¹, 7,7a-dihydrobenzofuran-2,6-dione is 24 % lighter than the difuran analog (190.15 g·mol⁻¹) and 10 % lighter than the 7a-methyl analog (166.17 g·mol⁻¹) . Its compact, low‑MW scaffold aligns with fragment-based drug discovery (FBDD) guidelines (MW < 250), where each added functional group translates into a larger relative contribution to binding affinity. The absence of a 7a-methyl substituent further distinguishes it from 7a-methyl-7,7a-dihydro-2-benzofuran-1,5(3H,6H)-dione (CAS 856016-89-2), which bears an additional carbon that could introduce unwanted steric hindrance in target binding sites .

Molecular Weight
Class-level inference
MW 150.13 vs. 190.15 (difuran) and 166.17 (7a-methyl); Δ up to -21%
Low MW may support fragment-based lead optimization with property headroom.
Fragment-likeness assessed by structural comparison.
Fragment-based drug design Molecular complexity Synthetic accessibility

Synthetic Utility in Natural Product Total Synthesis: Phyllanthurinolactone and Related Benzofuranone Natural Products

The 7,7a-dihydrobenzofuran-2,6-dione scaffold has been employed in the total synthesis of benzofuranone natural products, including phyllanthurinolactone, the leaf-closing factor of Phyllanthus urinaria L. [1]. In this synthesis, the dihydrobenzofuran-2,6-dione core serves as a key intermediate that can be elaborated into stereochemically complex, biologically active lactones. The racemic form (CAS 188107-53-1) is strategically valuable for method development and route scouting, enabling chemists to establish reaction conditions before committing to an enantioselective sequence with the more expensive enantiopure building blocks [2].

Synthetic Utility
Supporting evidence
Racemate employed in total synthesis route scouting for phyllanthurinolactone and related benzofuranone natural products.
Reported synthetic intermediate for method development before enantioselective sequence.
Literature supports racemic intermediate use; no comparative yield data.
Natural product synthesis Total synthesis Bioactive lactone

Physical State at Ambient Temperature: Favorable Handling vs. High-Melting Solid Congeners

The 3,7-dihydrobenzo[1,2-b:4,5-b']difuran-2,6-dione analog (CAS 30272-74-3) is described as a solid with a melting point of 282 °C , which can complicate handling, melting, and dissolution for reaction setup. In contrast, 7,7a-dihydrobenzofuran-2,6-dione (CAS 188107-53-1) is more likely to be a low-melting solid or viscous liquid at ambient temperature, as no melting point is typically reported in product listings . This physical state difference facilitates precise liquid dispensing, reduces solvent consumption during charging, and improves mixing in batch reactors.

Physical State
Class-level inference
Presumed liquid or low-melting solid vs. mp 282 °C for difuran analog (Δ estimated >200 °C)
May simplify liquid dispensing and reactor charging at ambient temperature.
No experimental mp/DSC data for target compound.
Process chemistry Formulation Weighing accuracy

Recommended Application Scenarios for 7,7A-Dihydrobenzofuran-2,6-dione Based on Differentiation Evidence


Achiral SAR Exploration in Fragment-Based Drug Discovery

The low molecular weight (150.13 g·mol⁻¹) and racemic nature of 7,7a-dihydrobenzofuran-2,6-dione make it an ideal starting fragment for SAR campaigns where the initial goal is to identify productive vectors for substituent growth . The predicted low logP (~0.3) ensures adequate aqueous solubility for biochemical assays at screening concentrations up to 1 mM, while the racemic composition avoids the cost premium of enantiopure fragments during hit expansion .

Process Route Scouting for Natural Product Total Synthesis

As demonstrated in the total synthesis of phyllanthurinolactone and related benzofuranone natural products, the racemic dihydrobenzofuran-2,6-dione scaffold is a versatile intermediate for constructing biologically active lactones [1]. Procurement at ≥97 % purity supports robust route scouting, enabling chemists to optimize reaction conditions (temperature, solvent, catalyst) before transitioning to the enantiopure building block for the final stereocontrolled sequence .

High-Temperature Reaction Development and Distillative Purification

The predicted boiling point of 470 °C and flash point of 220 °C suggest that 7,7a-dihydrobenzofuran-2,6-dione can tolerate thermal stress significantly better than the fused‑ring difuran analog (bp ~398 °C). This property is advantageous for reactions requiring prolonged heating above 200 °C or for vacuum distillation-based purification of intermediates, where the risk of thermal decomposition must be minimized .

Chiral Method Development and Racemic Reference Standard

As the racemic mixture, CAS 188107-53-1 provides an economical reference standard for developing chiral HPLC or SFC methods intended to resolve the (7aS)- and (7aR)-enantiomers (CAS 443923-82-8 and 443923-83-9). Using the racemate during method optimization ensures baseline separation validation before committing to more expensive single-enantiomer analytical standards .

Application
Selection Property
Validation Focus
Achiral SAR and fragment-based discovery
Low MW and racemic composition
Aqueous solubility and achiral hit expansion
Process route scouting for natural product synthesis
Synthetic intermediate versatility
Reaction condition optimization before enantioselective steps
High-temperature reaction and distillative purification
Thermal stability profile
Decomposition risk minimization above 200 °C
Chiral HPLC/SFC method development
Racemic reference standard
Enantiomer resolution validation
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